molecular formula C11H17N3O3S B4845717 N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide

N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide

Cat. No. B4845717
M. Wt: 271.34 g/mol
InChI Key: DOGVDUWNOWZNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, also known as DMSPE or PD 168368, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits.

Mechanism of Action

N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide is believed to exert its therapeutic effects through the modulation of ion channels in the nervous system. Specifically, it has been shown to selectively block the voltage-gated sodium channels that are involved in pain perception and inflammation. This mechanism of action makes it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Biochemical and Physiological Effects:
N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation, as well as to improve cognitive function. It has also been shown to have a protective effect against neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide for lab experiments is its selectivity for voltage-gated sodium channels, which allows for more precise targeting of specific pathways involved in pain and inflammation. However, its potency and efficacy may vary depending on the experimental conditions, and further studies are needed to fully understand its pharmacological properties.

Future Directions

There are several potential future directions for research on N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide. One area of interest is its potential use in the treatment of chronic pain and inflammatory diseases, as well as its neuroprotective effects in neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and pharmacological properties, as well as its potential for use in combination with other drugs or therapies.

Scientific Research Applications

N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases and disorders.

properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-12-11(15)9-14(18(16,17)13(2)3)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGVDUWNOWZNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(dimethylsulfamoyl)-N-methyl-N~2~-phenylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide
Reactant of Route 4
N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.